(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Catalog No.
S886943
CAS No.
339539-81-0
M.F
C18H25NO4
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-c...

CAS Number

339539-81-0

Product Name

(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

IUPAC Name

(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1

InChI Key

SLWITFDUIZLEJL-GOSISDBHSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)O

(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure and properties. With a molecular formula of C18H25NO4 and a molecular weight of 329.39 g/mol, it appears as a white solid. The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This specific configuration contributes to its stability and reactivity in various chemical environments. The InChI code for this compound is 1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1 .

  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to appropriate chemical waste disposal regulations.
Typical for carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: It can react with amines to form amides, particularly useful in peptide synthesis.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic or basic conditions to yield the corresponding amine.

These reactions are essential for synthesizing more complex molecules in organic chemistry .

Research indicates that compounds similar to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid exhibit various biological activities, including:

  • Antioxidant Properties: Related compounds have shown potential as antioxidants, which can neutralize free radicals.
  • Antimicrobial Activity: Some derivatives possess antimicrobial properties against various pathogens.
  • Cytotoxic Effects: Certain structural analogs have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves several steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.
  • Benzyl Protection: The introduction of the benzyl group can be achieved via alkylation methods.
  • Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base, which selectively protects the amino group .

This compound finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for drug development due to their biological activities.
  • Organic Synthesis: It serves as a building block in synthetic organic chemistry for creating more complex molecules.
  • Research: Used as a standard compound in studies related to asymmetric synthesis and catalysis .

Studies on (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid have shown its interactions with biological systems:

  • Inhibition of Enzymatic Activity: Similar compounds have been studied for their ability to inhibit enzymes like those found in Escherichia coli and Saccharomyces cerevisiae, which is crucial for understanding metabolic pathways.
  • Receptor Binding Studies: Research indicates potential interactions with various receptors that could lead to therapeutic effects .

Several compounds share structural similarities with (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
(S)-1-Cbz-3-Boc-Aminopiperidine1.00Different stereochemistry
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate1.00Contains an additional benzyloxy group
(R)-Benzyl 3-Aminopiperidine-1-Carboxylate0.94Lacks the Boc protecting group
(R)-1-Cbz-3-Boc-Aminopyrrolidine0.94Pyrrolidine instead of piperidine
(S)-Benzyl 3-Aminopiperidine-1-Carboxylate0.94Different stereochemistry and no Boc protection

The unique combination of the benzyl and tert-butoxycarbonyl groups in (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid contributes to its distinct reactivity and biological properties compared to these similar compounds .

Retrosynthetic Analysis

The retrosynthetic analysis of (R)-3-benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid reveals several strategic disconnections that guide synthetic planning [1]. The target molecule contains three key structural features: a piperidine ring, a benzyl substituent at the 3-position, and a carboxylic acid functionality at the same carbon center, creating a quaternary stereocenter.

The primary retrosynthetic disconnection involves the formation of the piperidine ring system through cyclization approaches. The benzyl substituent can be introduced through various strategies including alkylation reactions, cross-coupling methodologies, or through the use of benzyl-containing precursors [2] [3]. The carboxylic acid functionality presents opportunities for late-stage functional group transformations from ester precursors or through direct carboxylation reactions.

Key retrosynthetic strategies include: (1) disconnection of the benzyl group through carbon-carbon bond formation at the piperidine 3-position, (2) formation of the piperidine ring through cyclization of acyclic precursors, and (3) introduction of the carboxylic acid through oxidation or carboxylation reactions. The stereochemical control at the quaternary center requires careful consideration of the cyclization mechanism and the stereochemical directing effects of the protecting group and benzyl substituent.

Enantioselective Synthesis Strategies

Asymmetric Deprotonation of N-Boc-piperidine

The asymmetric deprotonation of N-Boc-piperidine represents a fundamental approach for introducing chirality at the 2-position of the piperidine ring [4] [5] [6]. The method utilizes chiral base systems, most commonly consisting of sec-butyllithium in combination with chiral diamine ligands such as (−)-sparteine or (+)-sparteine surrogates.

The reaction mechanism involves the formation of a ternary complex between the chiral base, the N-Boc-piperidine substrate, and the lithium cation. The stereochemical outcome is determined by the complex-induced proximity effect (CIPE), where the carbonyl oxygen of the Boc group directs the regioselective deprotonation [7]. The chiral ligand creates a sterically differentiated environment that favors abstraction of either the pro-R or pro-S proton depending on the ligand configuration.

Optimization studies have revealed that the choice of chiral ligand significantly impacts both yield and enantioselectivity. While (−)-sparteine provides moderate enantioselectivity (enantiomeric ratio of 87:13), the use of (+)-sparteine surrogates can achieve dramatically improved results with yields up to 95% and enantiomeric ratios of 88:12 [7]. The reaction temperature typically requires maintenance at −78°C to maximize stereoselectivity, with reaction times varying from 6 to 16 hours depending on the base system employed.

The asymmetric deprotonation approach faces several challenges including the competing attack of the base on the Boc protecting group, particularly with extended reaction times. The development of more efficient chiral bases and optimized reaction conditions has addressed many of these limitations, making this method increasingly viable for preparative applications.

Rhodium-Catalyzed Asymmetric Transformations

Rhodium-catalyzed asymmetric transformations have emerged as powerful tools for the synthesis of enantioenriched 3-substituted piperidines [2] [8] [9]. These methodologies leverage the unique ability of rhodium complexes to mediate both hydrogenation and carbon-carbon bond forming reactions with high enantioselectivity.

The rhodium-catalyzed asymmetric reductive Heck reaction represents a particularly effective approach for constructing 3-substituted piperidines from pyridine precursors [2] [3]. The reaction involves the treatment of phenyl pyridine-1(2H)-carboxylate with aryl, heteroaryl, or vinyl boronic acids in the presence of a chiral rhodium catalyst. The transformation proceeds through a three-step sequence: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and subsequent reduction to afford the target piperidine products.

The reaction conditions typically involve temperatures of 60-80°C with catalyst loadings of 1-3 mol%. The choice of chiral ligand is critical for achieving high enantioselectivity, with yields ranging from 85-95% and enantiomeric excesses up to 99% [2]. The functional group tolerance is excellent, accommodating various substitution patterns on the aromatic coupling partners.

Alternative rhodium-catalyzed approaches include the asymmetric reductive transamination of pyridinium salts [9] [10]. This method involves the introduction of a chiral primary amine under reducing conditions, which undergoes transamination with the pyridinium nitrogen while inducing chirality in the piperidine product. The reaction utilizes formic acid as the reducing agent and proceeds under mild conditions (25°C) with excellent diastereo- and enantioselectivity.

The rhodium-catalyzed [2+2+2] cycloaddition represents another powerful strategy for accessing polysubstituted piperidines [11] [12]. This approach employs a cleavable tether strategy where the reaction partners are connected through a removable linker, enabling the formation of the desired six-membered ring with high enantioselectivity. The products are obtained in good yields (60-85%) with excellent enantioselectivity (85-95% enantiomeric excess).

Cross-Coupling Approaches to 3-Substituted Piperidines

Cross-coupling methodologies provide versatile approaches for constructing 3-substituted piperidines with high regio- and stereoselectivity [2] [3]. These reactions typically involve the coupling of organometallic reagents with electrophilic piperidine derivatives or the reverse combination of nucleophilic piperidine species with electrophilic coupling partners.

The Suzuki-Miyaura coupling represents the most widely employed cross-coupling strategy for piperidine synthesis. The reaction involves the coupling of boronic acids with halogenated or pseudohalogenated piperidine derivatives in the presence of palladium catalysts. Optimization studies have shown that catalyst loadings of 2-5 mol% at temperatures of 80-100°C in THF/water solvent mixtures provide optimal results with yields of 70-90% and selectivities of 85-95%.

The asymmetric carbometalation approach offers an alternative cross-coupling strategy that proceeds through the formation of organometallic intermediates that subsequently undergo stereoselective coupling reactions [2]. This method typically requires temperatures of 60-80°C with catalyst loadings of 2-5 mol%, providing yields of 75-90% with selectivities of 85-95%.

The reductive Heck reaction has emerged as a particularly powerful cross-coupling approach for piperidine synthesis [2] [3]. This transformation involves the coupling of aryl boronic acids with unsaturated piperidine precursors under reductive conditions. The reaction typically proceeds with catalyst loadings of 1-3 mol% at temperatures of 60-80°C, providing yields of 85-95% with excellent selectivities of 90-99%.

The asymmetric allylic substitution represents a complementary cross-coupling strategy that enables the introduction of various nucleophiles at the piperidine 3-position [2]. This method operates under mild conditions (25-50°C) with low catalyst loadings (1-3 mol%), providing yields of 80-95% with selectivities of 90-99%.

Resolution Techniques for Racemic Mixtures

Resolution techniques provide essential methodologies for obtaining enantiomerically pure piperidine derivatives from racemic mixtures [13] [14] [15]. These approaches are particularly valuable when asymmetric synthesis methods are not available or when racemic materials are readily accessible through established synthetic routes.

The crystallization of diastereomeric salts represents the most traditional and widely employed resolution technique [13] [15]. This method involves the reaction of racemic piperidine bases with chiral resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts exhibit different solubilities, enabling separation through selective crystallization.

The choice of resolving agent is critical for achieving efficient resolution. Tartaric acid derivatives have proven particularly effective for piperidine resolution, providing yields of pure enantiomer ranging from 37-45% with enantiomeric ratios of 98:2 [13]. The process typically involves multiple recrystallizations to achieve the desired level of enantiomeric purity, with overall recovery rates of 70-80%.

Chromatographic separation using chiral stationary phases offers an alternative resolution approach that provides greater flexibility in terms of substrate scope [16] [17]. This method involves the use of immobilized chiral selectors such as polysaccharide derivatives or chiral brush phases. The resolution factors for piperidine derivatives on Chiralpak IA and Chiralpak IB columns range from 1.00-5.33, with yields of pure enantiomer of 40-50% and enantiomeric ratios of 95:5.

Enzymatic resolution represents a highly selective approach that utilizes the substrate specificity of enzymes to achieve enantiomeric separation [18]. Transaminase enzymes have shown particular promise for piperidine resolution, providing yields up to 84% with enantiomeric excesses greater than 99.5%. The method operates under mild conditions and can be readily scaled for preparative applications.

Kinetic resolution through enantioselective acylation provides another effective approach for piperidine resolution [19]. This method involves the selective acylation of one enantiomer in the presence of a chiral catalyst, enabling separation based on the differential reactivity of the enantiomers. The approach provides yields of 39-48% with enantiomeric ratios of 97:3 and recovery rates of 75-85%.

Protecting Group Strategies

Protecting group strategies play a crucial role in piperidine synthesis by enabling selective transformations and preventing unwanted side reactions [20] [21] [22]. The choice of protecting group depends on the specific synthetic sequence, the stability requirements, and the deprotection conditions that are compatible with other functional groups in the molecule.

The tert-butoxycarbonyl (Boc) protecting group is the most widely employed nitrogen protecting group in piperidine chemistry [21] [23] [24]. The Boc group is introduced through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction typically proceeds in THF at room temperature with yields of 85-95%. The Boc group exhibits excellent stability toward basic conditions, nucleophiles, and hydrogenation, making it compatible with a wide range of synthetic transformations.

The deprotection of the Boc group is accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane [21] [25]. The mechanism involves protonation of the carbonyl oxygen followed by fragmentation to generate a stabilized tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine. The reaction typically proceeds quantitatively at room temperature within 1-4 hours.

The benzyloxycarbonyl (Cbz) protecting group offers complementary stability and deprotection characteristics [26] [27]. The Cbz group is introduced using benzyl chloroformate in the presence of sodium hydroxide in aqueous conditions. The protecting group is stable to acidic and basic conditions but can be removed through hydrogenolysis using hydrogen gas and palladium on carbon catalyst. This orthogonal deprotection strategy makes the Cbz group particularly valuable in complex synthetic sequences.

The allyloxycarbonyl (Alloc) protecting group provides another orthogonal option that can be removed under palladium-catalyzed conditions [26] [27]. The Alloc group is introduced using allyl chloroformate in the presence of a base such as diisopropylethylamine. Deprotection is accomplished using tetrakis(triphenylphosphine)palladium(0) in the presence of morpholine as a scavenger. This method provides yields of 70-85% and is compatible with acid- and base-sensitive functional groups.

The tosyl (Ts) protecting group represents a more robust option that provides excellent stability but requires harsh deprotection conditions [26] [27]. The tosyl group is introduced using tosyl chloride in pyridine and can be removed using sodium in liquid ammonia. While this protecting group offers superior stability, its limited orthogonality restricts its utility in complex synthetic sequences.

The strategic use of orthogonal protecting groups enables the selective deprotection of specific functional groups while leaving others intact [26] [22]. This approach is particularly valuable in the synthesis of complex piperidine derivatives where multiple protecting groups are required. The combination of Boc and Cbz groups provides excellent orthogonality, with the Boc group removable under acidic conditions and the Cbz group removable through hydrogenolysis.

Optimization of Reaction Parameters

The optimization of reaction parameters is essential for achieving high yields and selectivities in piperidine synthesis [28] [29] [30]. Systematic studies of temperature, solvent, catalyst loading, reaction time, and pressure effects enable the identification of optimal conditions for specific transformations.

Temperature effects represent one of the most critical parameters in piperidine synthesis [28] [31]. The relationship between temperature and reaction outcome depends on the specific transformation being employed. For enantioselective reactions, lower temperatures typically favor higher selectivity due to increased energy differences between competing transition states. However, excessively low temperatures can lead to reduced reaction rates and incomplete conversion.

For asymmetric deprotonation reactions, the optimal temperature is typically −78°C, which provides the best balance between reaction rate and enantioselectivity [6] [7]. Higher temperatures lead to reduced stereoselectivity, while lower temperatures result in impractically slow reaction rates. For rhodium-catalyzed transformations, temperatures of 60-80°C provide optimal results, with higher temperatures leading to catalyst decomposition and lower temperatures resulting in incomplete conversion [2] [9].

Solvent effects play a crucial role in determining both reaction rate and selectivity [28] [29]. The choice of solvent affects the aggregation state of organometallic reagents, the stability of intermediates, and the solvation of transition states. Tetrahydrofuran (THF) has emerged as the optimal solvent for most piperidine synthesis reactions due to its ability to coordinate lithium cations and stabilize organometallic intermediates.

Polar aprotic solvents such as dimethylformamide (DMF) can enhance reaction rates through better solvation of ionic intermediates [32]. However, these solvents can also interfere with catalyst activity and may require more stringent purification procedures. Nonpolar solvents such as toluene are preferred for certain transformations, particularly those involving sensitive organometallic species.

Catalyst loading optimization is essential for balancing reaction efficiency with economic considerations [28] [29]. Most piperidine synthesis reactions require catalyst loadings of 2-5 mol% to achieve optimal results. Lower catalyst loadings can lead to incomplete conversion and reduced selectivity, while higher loadings provide diminishing returns and increased costs.

The optimization of reaction time requires careful balance between conversion and selectivity [28] [29]. Longer reaction times typically favor higher conversion but may also lead to increased side reactions and reduced selectivity. For most piperidine synthesis reactions, optimal reaction times range from 6-12 hours, providing complete conversion while minimizing side reactions.

Pressure effects are particularly important for hydrogenation reactions and other gas-phase transformations [33] [31]. For asymmetric hydrogenation of pyridinium salts, pressures of 1-10 bar provide optimal results, with higher pressures leading to reduced selectivity due to competing reduction pathways. The pressure optimization must also consider safety considerations and equipment limitations.

The systematic optimization of reaction parameters often reveals unexpected interactions between different variables. For example, the optimal temperature may depend on the specific solvent used, or the optimal catalyst loading may vary with reaction time. Design of experiments (DoE) approaches can be particularly valuable for identifying these interactions and optimizing multiple parameters simultaneously.

Modern optimization strategies increasingly employ automated screening systems that enable rapid evaluation of multiple reaction conditions [30]. These systems can systematically vary temperature, solvent, catalyst loading, and other parameters to identify optimal conditions for specific transformations. The data generated from these studies provides valuable insights into reaction mechanisms and enables the development of more efficient synthetic protocols.

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2.9

Dates

Last modified: 08-16-2023

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